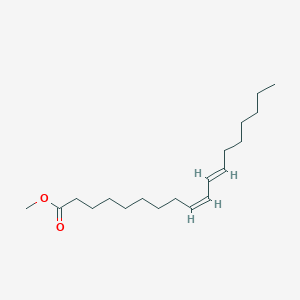

9,11-Octadecadienoic acid, methyl ester, (9Z,11E)-

Vue d'ensemble

Description

9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- (CAS: 13058-52-1) is a conjugated linoleic acid (CLA) derivative with the molecular formula C₁₉H₃₄O₂ and a molecular weight of 294.47 g/mol . It features conjugated double bonds at positions 9 and 11, with Z (cis) and E (trans) configurations, respectively. This structural arrangement distinguishes it from other octadecadienoic acid esters and contributes to its unique physicochemical and biological properties.

The compound is identified in natural sources such as plant extracts (e.g., Carica papaya male flowers , Costus lucanusianus leaves ), microbial biosurfactants , and medicinal herbs like Typhonium flagelliforme .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- typically involves the esterification of 9,11-octadecadienoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acid methyl esters.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Amides and esters with different alkyl or aryl groups.

Applications De Recherche Scientifique

Nutraceutical Applications

Health Benefits:

Methyl CLA is often included in dietary supplements due to its potential health benefits. Research indicates that it may help improve metabolic health, reduce body fat, and lower the risk of certain cancers. It is particularly valued for its role as an essential fatty acid, which the body cannot synthesize and must obtain from dietary sources.

Dietary Studies:

Methyl CLA serves as a biomarker in nutritional studies to assess dietary fat intake and fatty acid profiles. By measuring its levels in blood or tissues, researchers can gain insights into individuals' dietary linoleic acid intake and identify potential deficiencies.

Enzyme Research

Substrate for Enzymatic Studies:

Methyl CLA is utilized as a substrate in enzyme research to study the activity of enzymes involved in fatty acid metabolism. Understanding how these enzymes interact with methyl CLA aids researchers in elucidating their mechanisms of action and their roles in health and disease.

Therapeutic Applications

Emerging Research:

Recent studies have begun to explore the therapeutic potential of methyl CLA for various health conditions. Preliminary findings suggest it may have beneficial effects on metabolic disorders, obesity, and inflammation.

Antimicrobial Properties:

Research has indicated that methyl CLA exhibits antibacterial and antifungal properties. For instance, studies on marine natural ingredients revealed that compounds similar to methyl CLA demonstrated significant antibacterial activity against various pathogens . This suggests potential applications in pharmaceuticals and food preservation.

Case Studies

-

Nutritional Impact Study:

A study conducted on populations with varying dietary fat intakes found that higher levels of methyl CLA were associated with improved metabolic markers. This highlights its importance as a dietary supplement for enhancing metabolic health. -

Antimicrobial Efficacy Study:

Research involving marine symbiont bacteria demonstrated that extracts containing methyl CLA showed significant antibacterial activity against common pathogens. This opens avenues for its use in developing natural antimicrobial agents . -

Enzymatic Activity Investigation:

A series of enzymatic assays using methyl CLA as a substrate provided insights into the metabolic pathways involving fatty acids. These findings are crucial for understanding lipid metabolism disorders.

Mécanisme D'action

The mechanism of action of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and desaturases. Additionally, it may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following sections compare 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- with structurally related fatty acid methyl esters (FAMEs) in terms of structural features, occurrence, and applications.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Double Bond Configurations: The (9Z,11E) configuration in the target compound creates a conjugated diene system, enhancing its reactivity compared to non-conjugated isomers like 9,12-octadecadienoate . Methyl eleostearate’s additional 13(E) double bond increases unsaturation, affecting lipid oxidation rates .

Functional Groups :

- Hydroxy and oxo derivatives (e.g., 13-hydroxy or 13-oxo variants) exhibit altered solubility and bioactivity. For example, the 13-hydroxy group in Stereum fungi derivatives improves surfactant properties .

Linoleate (9Z,12Z) dominates in plant oils but exhibits weaker antioxidant docking scores compared to the target compound .

Activité Biologique

9,11-Octadecadienoic acid, methyl ester, commonly known as methyl linoleate, is a polyunsaturated fatty acid methyl ester with significant biological activities. This compound has garnered attention for its potential health benefits and therapeutic applications. This article explores the biological activity of 9,11-octadecadienoic acid methyl ester, focusing on its anti-inflammatory, antioxidant, antibacterial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 9,11-octadecadienoic acid methyl ester is characterized by two double bonds at the 9th and 11th carbon positions. Its molecular formula is , and it has a molecular weight of approximately 296.48 g/mol. This compound is soluble in organic solvents and has various applications in food and pharmaceutical industries.

1. Anti-Inflammatory Activity

Research indicates that 9,11-octadecadienoic acid methyl ester exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, a study on extracts from Salsola species demonstrated that the presence of this compound contributed to the overall anti-inflammatory effects observed in the extracts .

2. Antioxidant Properties

The antioxidant activity of 9,11-octadecadienoic acid methyl ester is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders. A study highlighted its role in protecting cells from oxidative damage by enhancing the body's natural antioxidant defenses .

3. Antibacterial and Antifungal Effects

This compound has shown promising antibacterial and antifungal activities against various pathogens. For example, it was identified as one of the most abundant compounds in marine symbiont bacteria extracts, exhibiting significant antibacterial potential . Additionally, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

4. Anticancer Activity

9,11-octadecadienoic acid methyl ester has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including liver (HePG2) and breast (MCF-7) cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several case studies have explored the biological activities of 9,11-octadecadienoic acid methyl ester:

- Study on Salsola Species : A GC-MS analysis revealed that extracts rich in this compound exhibited significant anti-inflammatory and hepatoprotective activities .

- Marine Symbiont Bacteria : Research indicated that this compound was one of the highest concentrated metabolites in bacterial extracts with notable antibacterial properties .

- Endophytic Fungi : Extracts from endophytic fungi demonstrated strong cytotoxicity against cancer cell lines attributed to the presence of 9,11-octadecadienoic acid methyl ester .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

13058-52-1 |

|---|---|

Formule moléculaire |

C19H34O2 |

Poids moléculaire |

294.5 g/mol |

Nom IUPAC |

methyl octadeca-9,11-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3 |

Clé InChI |

KVIWYYOMPLJRMC-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)OC |

SMILES isomérique |

CCCCCC/C=C/C=C\CCCCCCCC(=O)OC |

SMILES canonique |

CCCCCCC=CC=CCCCCCCCC(=O)OC |

Apparence |

Unit:25 mgSolvent:nonePurity:98+%Physical liquid |

Key on ui other cas no. |

13058-52-1 |

Synonymes |

(E,Z)-9,11-Octadecadienoic acid methyl ester; (9Z,11E)-Octadecadienoic acid methyl ester; Methyl (9Z,11E)-ocatdecadienoate; Methyl (9Z,11E)-octadecadienoate; Methyl 9-cis-11-trans-linoleate; Methyl 9-cis-11-trans-octadecadienoate; Methyl cis,trans-9, |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.